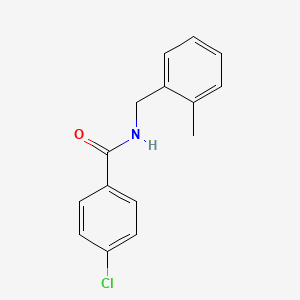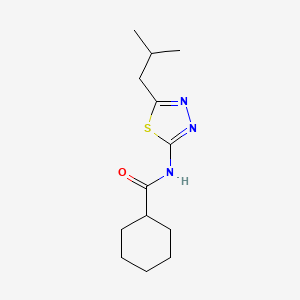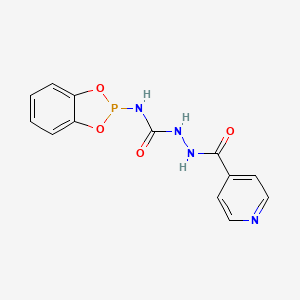
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, commonly known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of CMPI is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. CMPI is also thought to interact with other receptors such as 5-HT2A and D2 receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CMPI has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been found to increase the levels of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. CMPI has been shown to have a low toxicity profile and does not produce significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPI in lab experiments is its diverse pharmacological properties. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a useful tool in studying these conditions. CMPI also has a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using CMPI is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of CMPI. One potential application is its use as a radioligand in PET imaging. CMPI has been shown to bind to the GABA-A receptor with high affinity, making it a potential tool for studying the distribution and function of this receptor in the brain. Another future direction is the investigation of CMPI's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CMPI has been shown to possess neuroprotective properties, making it a potential candidate for the development of new therapies for these conditions. Finally, the study of CMPI's interaction with other receptors such as 5-HT2A and D2 receptors could lead to the development of new treatments for mood and behavioral disorders.
Méthodes De Synthèse
The synthesis of CMPI involves the reaction of 4-chloro-2-aminopyrimidine with 4-methylphenyl isocyanate and 4-methylpiperidine. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under controlled conditions. The resulting product is purified by column chromatography to obtain pure CMPI.
Applications De Recherche Scientifique
CMPI has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. CMPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, CMPI has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-3-5-13(6-4-11)18-15-19-14(17)20-16(21-15)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLMMZFDXUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)








![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

